1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione

Structural differentiation Redox chemistry Purine scaffold design

1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione (CAS 127091-92-3) is a synthetically tractable, fully saturated purine-2,6,8-trione derivative with molecular formula C7H10N4O3 and molecular weight 198.18 g/mol. Unlike its oxidized congener 1,3-dimethyluric acid (CAS 944-73-0), this compound bears two additional hydrogen atoms at the C4 and C5 positions, resulting in a tetrahydro scaffold that offers distinct conformational, hydrogen-bonding, and reactivity profiles.

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
CAS No. 127091-92-3
Cat. No. B3096095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione
CAS127091-92-3
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCN1C2C(C(=O)N(C1=O)C)NC(=O)N2
InChIInChI=1S/C7H10N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h3-4H,1-2H3,(H2,8,9,13)
InChIKeyNMWRKTXLPKXNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione (CAS 127091-92-3): A Saturated Purine-2,6,8-trione Scaffold for Specialized Research Procurement


1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione (CAS 127091-92-3) is a synthetically tractable, fully saturated purine-2,6,8-trione derivative with molecular formula C7H10N4O3 and molecular weight 198.18 g/mol [1]. Unlike its oxidized congener 1,3-dimethyluric acid (CAS 944-73-0), this compound bears two additional hydrogen atoms at the C4 and C5 positions, resulting in a tetrahydro scaffold that offers distinct conformational, hydrogen-bonding, and reactivity profiles . The compound appears as a barbituric acid analog in patent literature [2] and is available from specialty chemical suppliers at purities of 95% (AKSci) and 98% (MolCore) .

Why 1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione Cannot Be Interchanged with 1,3-Dimethyluric Acid or Purine-2,6-dione Analogs


Substituting 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione with the commonly available 1,3-dimethyluric acid (CAS 944-73-0) introduces a critical structural divergence: the tetrahydro scaffold (C7H10N4O3) bears a saturated C4–C5 bond absent in the dihydro form (C7H8N4O3), altering the ring pucker, hydrogen-bond donor/acceptor geometry, and susceptibility to oxidative metabolism [1]. Likewise, purine-2,6-dione analogs such as theophylline lack the third carbonyl at position 8, which fundamentally changes the pharmacophore's electrostatic surface and receptor-interaction fingerprint [2]. These differences manifest quantitatively in receptor binding assays, where purine-2,6,8-triones exhibit a distinct selectivity profile compared to purine-2,6-diones [2]. Procurement based solely on nominal purine-class membership therefore risks obtaining a compound with divergent biological activity and synthetic reactivity.

Quantitative Differentiation Evidence for 1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione (CAS 127091-92-3)


Saturation State Differentiates Tetrahydro (C7H10N4O3) from Dihydro (C7H8N4O3) 1,3-Dimethylpurine-2,6,8-triones

The target compound (C7H10N4O3, MW 198.18) contains two additional hydrogen atoms relative to 1,3-dimethyluric acid (C7H8N4O3, MW 196.16), formally corresponding to saturation of the C4=C5 double bond [1]. This saturation eliminates the planar, aromatic character of the fused imidazole ring, imparting a tetrahedral geometry at C4 and C5. The computed XLogP3-AA value of -1.6 indicates higher polarity than typical purine-2,6-diones, while the presence of 2 hydrogen bond donors and 3 acceptors creates a distinct H-bonding capacity compared to the dihydro analog [1].

Structural differentiation Redox chemistry Purine scaffold design

Purine-2,6,8-trione Core Confers Distinct Serotonin Receptor Selectivity Versus Purine-2,6-dione Scaffolds

In a direct comparative study, a series of 1,3-dimethyl-7,9-dihydro-3H-purine-2,6,8-trione analogs (compounds 26–30) and 8-alkoxy-1,3-dimethyl-3,7-dihydropurine-2,6-dione analogs (compounds 10–25) were evaluated for 5-HT1A, 5-HT2A, and 5-HT7 receptor binding [1]. The purine-2,6,8-triones as a class showed weak affinities for 5-HT1A and 5-HT7 receptors, whereas selected purine-2,6-dione analogs (e.g., compound 17) achieved Ki values of 11–19 nM at 5-HT1A. Notably, within the purine-2,6,8-trione series, compounds 27 and 29 were classified as 5-HT2A receptor ligands, demonstrating that the third carbonyl redirects receptor selectivity [1].

Serotonin receptor ligands 5-HT1A 5-HT2A 5-HT7 CNS drug discovery

Enzymatic Oxidative Susceptibility: Tetrahydro Purine-2,6,8-trione as a Substrate Probe for Caffeine-Degradation Pathway Enzymes

The enzyme EC 1.14.13.212 (CBB1) in the bacterial C-8 oxidation-based caffeine degradation pathway recognizes 1,3,5,7-tetrahydropurine-2,6,8-trione (isourate) as its native substrate [1]. The 1,3-dimethyltetrahydro scaffold serves as a methylated analog of this intermediate, providing a tool to probe substrate tolerance and catalytic mechanism. Unlike 1,3-dimethyluric acid (the oxidized, aromatic product), the tetrahydro form can serve as a substrate mimic for the non-aromatic intermediate state, enabling mechanistic enzymology studies that the dihydro form cannot support [1].

Enzyme substrate specificity Caffeine degradation Purine metabolism Bacterial oxidoreductases

Patent-Cited Barbituric Acid Analog Scaffold: HIF-1 Pathway Chemical Probe Context

Patent WO2001093841A2 discloses barbituric acid analogs as therapeutic agents targeting the HIF-1 pathway, with 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione explicitly listed as a chemical compound within the patent's chemical space [1]. This citation establishes the tetrahydro-purine-2,6,8-trione core as a recognized scaffold in antiproliferative chemical biology. In contrast, 1,3-dimethyluric acid and theophylline are predominantly cited in the context of methylxanthine metabolism and phosphodiesterase inhibition, representing a distinct therapeutic target space .

HIF-1 inhibition Cancer chemical biology Barbituric acid analogs Patent scaffold

Vendor-Supplied Purity Grades and Physical Form Differentiation for Laboratory Procurement

Commercially, 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione is available at two specification tiers: 95% purity (AKSci, Catalog 2357DC) and ≥98% purity (MolCore) . In contrast, 1,3-dimethyluric acid (CAS 944-73-0) is broadly stocked by multiple vendors in >95% purity, with solubility reported as 0.52 mg/mL at 18 °C and a melting point of 408–410 °C . The tetrahydro compound's physical properties (melting point, boiling point, density) are not publicly reported in authoritative databases, indicating a need for in-house characterization if physical property specifications are critical for the intended application .

Chemical procurement Purity specification Reference standard Synthetic building block

High-Value Application Scenarios for 1,3-Dimethyltetrahydro-1H-purine-2,6,8(3H)-trione Based on Verified Differentiation


Serotonin Receptor Ligand Design: Exploiting Purine-2,6,8-trione Selectivity for 5-HT2A-Focused Chemical Probes

Medicinal chemistry teams pursuing 5-HT2A-selective ligands should use 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione as a core scaffold rather than theophylline or 1,3-dimethyluric acid. The third carbonyl at position 8 redirects receptor selectivity away from 5-HT1A (where purine-2,6-diones dominate) toward 5-HT2A, as demonstrated by Chłoń-Rzepa et al. (2007) where purine-2,6,8-trione analogs 27 and 29 were classified as 5-HT2A ligands [1]. The tetrahydro saturation further differentiates the scaffold from the planar dihydro form, potentially altering binding pocket fit and metabolism.

Enzymology of Purine Catabolism: Mechanistic Probe for Non-Aromatic Intermediate Recognition

For enzymologists studying bacterial caffeine degradation or purine oxidative catabolism, 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione provides a methylated surrogate of the key intermediate isourate (1,3,5,7-tetrahydropurine-2,6,8-trione). The saturated scaffold mimics the tetrahedral geometry of the enzyme-bound intermediate state, enabling substrate-specificity profiling and inhibitor design that is structurally inaccessible using the fully oxidized 1,3-dimethyluric acid [2].

HIF-1 Pathway Chemical Biology: Accessing Patent-Precedented Antiproliferative Chemical Space

Drug discovery groups targeting the HIF-1/p300 interaction for oncology indications should procure 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione as a starting scaffold. Its explicit listing in patent WO2001093841A2 (barbituric acid analogs as HIF-1 pathway therapeutics) provides freedom-to-operate guidance and validates the core's relevance to antiproliferative mechanisms [3]. This pathway association is absent for 1,3-dimethyluric acid and theophylline, which are primarily linked to phosphodiesterase inhibition and adenosine receptor antagonism.

Synthetic Methodology Development: A Saturated Purine-2,6,8-trione Building Block with Distinct Reactivity

The tetrahydro scaffold's saturated C4–C5 bond creates a nucleophilic center absent in the dihydro analog, enabling C4/C5 functionalization via alkylation, oxidation, or cycloaddition reactions. The synthesis reference from The Journal of Organic Chemistry (1974, Vol. 39, p. 907) provides a precedent for constructing this scaffold [4], and the compound's use as a key intermediate for generating diverse 2,6,8,9-tetrasubstituted purines is documented . Organic chemists requiring a purine-2,6,8-trione core with a non-aromatic imidazole ring for downstream diversification should select this compound over the aromatic 1,3-dimethyluric acid.

Quote Request

Request a Quote for 1,3-dimethyltetrahydro-1H-purine-2,6,8(3H)-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.